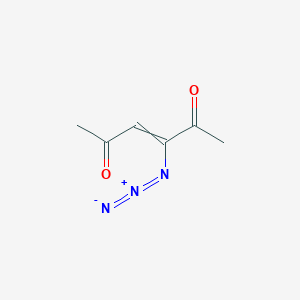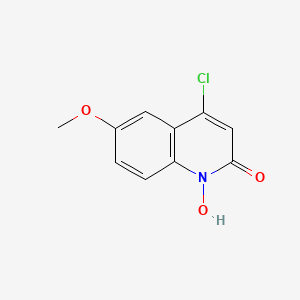
3-Azidohex-3-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azidohex-3-ene-2,5-dione is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexene backbone with two keto groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidohex-3-ene-2,5-dione typically involves the introduction of the azido group into a pre-formed hexene-2,5-dione structure. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromohex-3-ene-2,5-dione, reacts with sodium azide (NaN₃) under mild conditions to form the desired azido compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
3-Azidohex-3-ene-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Sodium azide (NaN₃) is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted hexene-2,5-dione derivatives.
Scientific Research Applications
3-Azidohex-3-ene-2,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials through click chemistry reactions.
Mechanism of Action
The mechanism of action of 3-Azidohex-3-ene-2,5-dione involves the reactivity of the azido group, which can participate in click chemistry reactions. These reactions are highly specific and efficient, allowing for the formation of stable triazole linkages. The compound can target various molecular pathways depending on the nature of the reaction partners.
Comparison with Similar Compounds
Similar Compounds
Hex-3-ene-2,5-dione: Lacks the azido group, making it less reactive in click chemistry applications.
3-Bromohex-3-ene-2,5-dione: Contains a bromine atom instead of an azido group, used as a precursor in the synthesis of 3-Azidohex-3-ene-2,5-dione.
2,5-Hexanedione: A simpler diketone without the double bond or azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions, particularly in click chemistry. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
116139-21-0 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-azidohex-3-ene-2,5-dione |
InChI |
InChI=1S/C6H7N3O2/c1-4(10)3-6(5(2)11)8-9-7/h3H,1-2H3 |
InChI Key |
PSWFETPWMXVFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)


![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)



![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)

